molecular formula C12H15N3 B2727189 4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline CAS No. 1006477-59-3

4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline

Cat. No. B2727189
CAS RN: 1006477-59-3
M. Wt: 201.273
InChI Key: UAEAAOLDPQVDFP-UHFFFAOYSA-N
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Description

“4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline” is a pyrazole-bearing compound . Pyrazole compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .


Synthesis Analysis

Some hydrazine-coupled pyrazoles, which include “this compound”, were successfully synthesized . Their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .

Scientific Research Applications

Electroluminescence and Photophysics

4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline and its derivatives have been explored for their potential in electroluminescence applications. A study by Vezzu et al. (2010) detailed the synthesis, structure, and photophysical properties of platinum(II) complexes involving pyrazolyl derivatives similar to this compound. These complexes exhibit highly luminescent properties and have been applied in organic light-emitting diode (OLED) devices, demonstrating excellent performance with high external quantum efficiency. The emission covers from blue to red regions, indicating their versatile application potential in display technologies (Vezzu et al., 2010).

Corrosion Inhibition

Wang et al. (2006) conducted a density functional theory (DFT) study on bipyrazolic-type organic compounds, including those structurally related to this compound, to evaluate their activity as corrosion inhibitors. The study elucidated the inhibition efficiencies and reactive sites of these compounds, providing insights into their potential application in protecting metals against corrosion (Wang et al., 2006).

Synthesis and Chemical Processing

Hashimoto et al. (2002) described a new synthesis method for a key intermediate utilized in the production of TAK-779, a CCR5 antagonist, showcasing the relevance of pyrazolyl aniline derivatives in pharmaceutical manufacturing. This method emphasizes the utility of such compounds in creating efficient pathways for drug synthesis (Hashimoto et al., 2002).

Antimicrobial and Pharmacological Applications

Research on pyrazolyl aniline derivatives, including structural analogs of this compound, has extended into pharmacological fields. Banoji et al. (2022) reported the synthesis of pyrazol-4-yl- and 2H-chromene-based substituted anilines via a Michael addition process, highlighting their significant antimicrobial activity against various microbial strains. This suggests potential applications of these compounds in developing new antimicrobial agents (Banoji et al., 2022).

Future Directions

The hydrazine-coupled pyrazole derivatives, including “4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline”, may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents . This suggests a promising future direction for the development of new drugs to treat these diseases.

properties

IUPAC Name

4-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-10-3-5-12(6-4-10)13-7-11-8-14-15(2)9-11/h3-6,8-9,13H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAEAAOLDPQVDFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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